molecular formula C19H29NO2 B1624246 Nexeridine CAS No. 53716-48-6

Nexeridine

Cat. No.: B1624246
CAS No.: 53716-48-6
M. Wt: 303.4 g/mol
InChI Key: TVQPXLMQOZWEBA-UHFFFAOYSA-N
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Description

It was synthesized and assayed in 1975 but was never marketed . The compound is known for its potential analgesic properties, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nexeridine is synthesized through a series of chemical reactions involving the formation of 1-[1-(dimethylamino)-2-propanyl]-2-phenylcyclohexyl acetate . The synthetic route typically involves the following steps:

Industrial Production Methods

While this compound was never marketed, the industrial production methods would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nexeridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nexeridine has several potential scientific research applications:

Mechanism of Action

Nexeridine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of pain signals. The molecular targets include the mu-opioid receptor, which is responsible for the analgesic effects. The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in pain relief .

Comparison with Similar Compounds

Nexeridine is structurally similar to other opioid analgesics such as pethidine and tramadol . it has unique properties that distinguish it from these compounds:

List of Similar Compounds

Properties

CAS No.

53716-48-6

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

[1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexyl] acetate

InChI

InChI=1S/C19H29NO2/c1-15(14-20(3)4)19(22-16(2)21)13-9-8-12-18(19)17-10-6-5-7-11-17/h5-7,10-11,15,18H,8-9,12-14H2,1-4H3

InChI Key

TVQPXLMQOZWEBA-UHFFFAOYSA-N

SMILES

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(-)-1-(2-Dimethylamino-1-methylethyl)-2-phenycyclohexanol (8 gm) in 65 ml chloroform is cooled to 0° and 2.7 ml acetyl chloride is added at ≤5°. After warming to room temperature, the solution is extracted with dilute aqueous sodium hydroxide, washed with water and dried over magnesium sulfate. The dried chloroform solution is then cooled to 0° and treated with another 3.0 ml acetyl chloride at ≤5° and again allowed to warm to room temperature, extracted with dilute sodium hydroxide, washed with water and dried over magnesium sulfate. Removal of solvent leaves 9.3 gm of an oil which crystallizes spontaneously. This is recrystallized from 30 ml n-hexane (at -50°) yielding 5.7 gm product melting at 63°-66°. The optical rotation is as follows: ##EQU8##
Name
(-)-1-(2-Dimethylamino-1-methylethyl)-2-phenycyclohexanol
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name

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